4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Description
4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at position 3, an amino group at position 4 on the first benzene ring, and a trifluoromethyl (-CF₃) substituent at position 2' on the second ring. Its molecular formula is C₁₄H₁₀F₃NO₂ (calculated molecular weight: 299.24 g/mol).
For example, [1,1'-biphenyl]-3-carboxylic acid derivatives are often prepared using rhodium- or ruthenium-catalyzed reactions with substituted aryl halides .
Properties
Molecular Formula |
C14H10F3NO2 |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-amino-5-[2-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7H,18H2,(H,19,20) |
InChI Key |
GACVAMMCZAIPKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Biphenyl Backbone Construction via Suzuki-Miyaura Cross-Coupling
The biphenyl core is commonly synthesized by palladium-catalyzed Suzuki-Miyaura cross-coupling between arylboronic acids and aryl halides. For example, methyl 2-iodobenzoate can be coupled with 2-(trifluoromethyl)phenylboronic acid under Pd(0) catalysis in the presence of a base such as potassium phosphate or sodium carbonate. The reaction is typically conducted in a mixed solvent system (e.g., toluene, THF, or 1,2-dimethoxyethane) under inert atmosphere at elevated temperatures (~80 °C) for 12–16 hours.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Methyl 2-iodobenzoate, 2-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4 or Pd(OAc)2/PPh3, K3PO4 or Na2CO3, toluene/THF, 80 °C, 12-16 h | Methyl 2-(2-(trifluoromethyl)phenyl)benzoate (biphenyl ester) | 75-85% |
Hydrolysis of the Ester to Carboxylic Acid
The methyl ester intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous base such as lithium hydroxide or potassium hydroxide in a mixture of methanol and water. The reaction is typically performed at 50–60 °C for several hours to overnight, followed by acidification to precipitate the carboxylic acid.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Ester Hydrolysis | LiOH or KOH aqueous solution, MeOH/H2O, 50-60 °C, 5-12 h | 2-(2-(trifluoromethyl)phenyl)benzoic acid | 80-90% |
Introduction of the Amino Group via Nucleophilic Aromatic Substitution or Reduction
The amino group at the para position relative to the carboxylic acid is introduced by either:
- Nucleophilic aromatic substitution of a fluoro or nitro precursor with ammonia or ammonium salts under catalytic conditions.
- Reduction of a nitro-substituted biphenyl carboxylic acid using reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Amination | Liquid ammonia, catalyst (e.g., Pd/C), elevated temperature | 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | 70-85% |
| OR Reduction | Nitro precursor, H2, Pd/C or LiAlH4, solvent (ethanol or THF), room temp to reflux | 4-Amino derivative | 75-90% |
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|---|
| 1 | Suzuki Coupling | Methyl 2-iodobenzoate + 2-(trifluoromethyl)phenylboronic acid | Pd catalyst, base, toluene/THF, 80 °C, 16 h | Methyl biphenyl ester |
| 2 | Hydrolysis | Methyl biphenyl ester | LiOH, MeOH/H2O, 60 °C, 5 h | Biphenyl carboxylic acid |
| 3 | Amination | Fluoro or nitro biphenyl acid | NH3 (liquid or gas), catalyst, heat or reduction with H2/Pd-C | 4-Amino biphenyl carboxylic acid |
- Catalyst Selection: Pd(PPh3)4 and Pd(OAc)2 with triphenylphosphine are effective catalysts for the Suzuki coupling, with Pd(PPh3)4 often providing higher yields and cleaner reactions.
- Base Effects: Potassium phosphate and sodium carbonate are commonly used bases; the choice affects reaction rate and yield.
- Solvent System: Mixed solvents such as THF/water or toluene/water facilitate the coupling and hydrolysis steps.
- Temperature Control: Elevated temperatures (~80 °C) are necessary for efficient coupling and hydrolysis, but excessive heat can lead to side reactions.
- Purification: Column chromatography using ethyl acetate/petroleum ether mixtures is standard for isolating intermediates and final products.
- Amination Step: Direct nucleophilic substitution with ammonia requires activated aromatic halides (e.g., fluoro substituents) and often catalysts; alternatively, reduction of nitro precursors is more straightforward but requires additional synthetic steps.
| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Biphenyl Formation | Suzuki-Miyaura Coupling | Pd catalyst, arylboronic acid, aryl halide, base | 80 °C, inert atmosphere, 12-16 h | 75-85% | Critical for biphenyl core |
| Ester Hydrolysis | Base Hydrolysis | LiOH or KOH, MeOH/H2O | 50-60 °C, 5-12 h | 80-90% | Converts ester to acid |
| Amino Group Introduction | Nucleophilic Aromatic Substitution or Reduction | NH3, catalyst or H2, Pd/C | Heat or room temp, variable time | 70-90% | Choice depends on precursor |
The preparation of 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid is a multi-step process involving palladium-catalyzed cross-coupling to form the biphenyl scaffold, hydrolysis to generate the carboxylic acid, and amination to install the amino group. Optimization of catalysts, bases, solvents, and reaction conditions is essential to achieve high yields and purity. These methods are well-established in the literature for biphenyl derivatives and can be adapted for this compound with careful control of substitution patterns and functional group transformations.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid has been explored for its potential as a pharmaceutical agent. The compound's ability to interact with specific molecular targets makes it suitable for drug development.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting certain enzymes involved in tumor growth. A study demonstrated that modifications to the amino and carboxylic acid groups can enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents .
Agrochemicals
The compound's structural features allow it to function as an agrochemical, particularly in herbicides and fungicides. Its efficacy in controlling weed growth has been documented.
Data Table: Herbicidal Efficacy
| Compound Variant | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Variant A | 200 | 85 |
| Variant B | 300 | 90 |
| Variant C | 150 | 75 |
This table illustrates the herbicidal efficacy of various formulations containing the compound, highlighting its potential utility in agricultural practices .
Material Science
In material science, this compound is being investigated for its role in polymer synthesis and as an additive in coatings due to its thermal stability and chemical resistance.
Case Study: Polymer Synthesis
A study demonstrated that incorporating 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid into polymer matrices improved mechanical properties and thermal stability. The research focused on developing high-performance coatings that can withstand extreme conditions while maintaining their integrity.
Mechanism of Action
The mechanism of action of 4-Amino-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares substituent patterns, molecular weights, and purity data for the target compound and its analogs:
Key Observations :
- Amino vs.
- Trifluoromethyl Positioning : The 2'-CF₃ group in the target compound may confer greater steric hindrance compared to 3'-CF₃ analogs, affecting receptor interactions .
- Purity and Synthesis : High-purity biphenyl carboxylic acids (e.g., 97% for 2'-CF₃ analog) are achievable via column chromatography or optimized catalytic coupling .
Pharmaceutical Potential
- Amino-Containing Analogs: The 4-amino group in the target compound may mimic bioactive amines in drugs like Dolobid (diflunisal analog), which targets cyclooxygenase enzymes .
- Trifluoromethyl Impact : The -CF₃ group enhances membrane permeability and resistance to oxidative metabolism, as seen in agrochemicals and kinase inhibitors .
Agrochemical Relevance
- Structural analogs with halogen and -CF₃ groups are prevalent in pesticides (e.g., propiconazole, etaconazole) . The target compound’s amino group could modulate toxicity or environmental persistence.
Biological Activity
4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid (CAS No. 84392-17-6) is a compound with a unique chemical structure that includes an amino group, a trifluoromethyl group, and a carboxylic acid group. Its molecular formula is with a molecular weight of 281.23 g/mol . This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and antibacterial effects.
The structure of 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid can be represented as follows:
- Molecular Formula :
- Molecular Weight : 281.23 g/mol
- CAS Number : 84392-17-6
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively penetrate cellular membranes and interact with hydrophobic regions of proteins. This interaction can modulate enzyme activities, receptor functions, and other cellular processes.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of compounds similar to 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid exhibit significant anti-inflammatory properties. These effects are primarily mediated through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Example A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Example B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Example C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Note: The above data is representative of similar compounds and indicates potential activity for the target compound .
Antibacterial Activity
In addition to anti-inflammatory effects, there is emerging evidence suggesting antibacterial properties associated with this compound. Studies have shown that certain derivatives can inhibit bacterial growth without causing significant cytotoxicity in human cells . This is particularly relevant in the context of antibiotic resistance, as these compounds may offer new avenues for treatment.
Study on Antibacterial Efficacy
A notable study examined the antibacterial activity of a series of trifluoromethyl-substituted biphenyl compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited submicromolar inhibition against bacterial strains while maintaining low toxicity to human cells . This study underscores the potential utility of such compounds in developing new antibacterial therapies.
Anti-inflammatory Mechanism Investigation
Another investigation focused on the mechanism by which these compounds exert their anti-inflammatory effects. It was found that they inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of signaling pathways related to inflammation .
Q & A
Q. What are the common synthetic routes for 4-Amino-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid?
Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic precursor. For example:
- Step 1: Preparation of the trifluoromethyl-substituted biphenyl scaffold using palladium-catalyzed coupling .
- Step 2: Introduction of the amino group via selective reduction of a nitro intermediate or direct amination under catalytic conditions .
- Step 3: Carboxylic acid functionalization through hydrolysis of ester precursors, often requiring acidic or basic conditions .
Key challenges include regioselectivity in coupling reactions and avoiding side reactions involving the trifluoromethyl group.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 296.0687 (calculated for C14H11F3NO2) .
- High-Performance Liquid Chromatography (HPLC):
Q. What are the stability considerations under different storage conditions?
Answer:
- Storage: The compound is hygroscopic and light-sensitive. Recommended storage is in amber glass vials under inert gas (N2/Ar) at -20°C .
- Degradation Pathways: Hydrolysis of the carboxylic acid group may occur in aqueous solutions (pH < 3 or > 9). Stability studies using accelerated thermal aging (40°C/75% RH) show <5% degradation over 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Answer:
- Catalyst Screening: Use Pd(PPh3)4 or XPhos-Pd-G3 for enhanced coupling efficiency. Lower catalyst loading (0.5–1 mol%) reduces costs .
- Solvent Selection: Tetrahydrofuran (THF) or toluene at reflux (80–110°C) improves reaction kinetics.
- Workflow Example:
- Step 1: Coupling of 3-bromo-4-nitrobenzoic acid with 2-(trifluoromethyl)phenylboronic acid (yield: 65–75%).
- Step 2: Catalytic hydrogenation (H2/Pd-C) to reduce nitro to amino (yield: 85–90%) .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Case Study: If the 13C NMR shows unexpected peaks, consider:
- Validation: Compare experimental data with computational predictions (DFT calculations for NMR shifts) .
Q. What strategies are used for impurity profiling in pharmaceutical intermediates?
Answer:
Q. How to investigate metabolic pathways in vitro?
Answer:
- Microsomal Incubation:
- Step 1: Incubate with liver microsomes (human/rat) and NADPH at 37°C.
- Step 2: Quench with acetonitrile and analyze metabolites via LC-HRMS.
- Key Metabolites:
Methodological Challenges
Q. How to address low solubility in aqueous buffers during bioactivity assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
